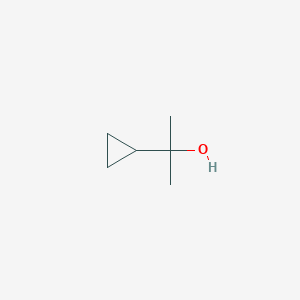
2-Cyclopropylpropan-2-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Cyclopropylpropan-2-ol often involves the use of cyclopropane derivatives as key intermediates. One method involves the reductive cascade cyclization of but-3-enyl but-3-enoates mediated by allylSmBr/HMPA/CuCl2·2H2O, leading to the construction of structurally interesting bridged bicyclic tertiary alcohols, including 2-(2-hydroxyalkyl)cyclopropanols (Shen et al., 2015). Another approach for cyclopropane synthesis is the iron-catalyzed synthesis of cyclopropyl halides, which are key building blocks for various fine chemicals and pharmaceuticals (Grupe & Jacobi von Wangelin, 2013).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the coplanarity of the three carbon atoms in the cyclopropane ring, relatively shorter C-C bonds, and enhanced π-character of these bonds. These features contribute to the unique reactivity and stability of the cyclopropyl group in chemical reactions (Talele, 2016).
Chemical Reactions and Properties
Cyclopropyl groups are involved in a variety of chemical reactions, including cycloadditions, cyclopropanations, and radical-mediated transformations. The cyclopropyl fragment is a versatile player in preclinical/clinical drug molecules, enhancing potency and reducing off-target effects due to its structural and electronic properties (Talele, 2016).
Wissenschaftliche Forschungsanwendungen
Enhancing Drug Potency and Reducing Off-Target Effects : The cyclopropyl ring, a key component in 2-Cyclopropylpropan-2-ol, is known to enhance the potency of drugs, reduce off-target effects, and improve drug development overall. This is particularly important in addressing multiple challenges in drug design and development (Talele, 2016).
Improving Chemical Reaction Productivity : In the realm of chemical synthesis, employing a mixture protocol in asymmetric cyclopropanation of allyl alcohols, a process likely involving 2-Cyclopropylpropan-2-ol, can enhance productivity and efficiency, leading to reduced hazard and effort in chemical reactions (Turnbull, 1997).
Antiprotozoal Activity : Compounds like 4-aminobicyclo[2.2.2]octan-2-ols demonstrate potential antiprotozoal activity against pathogens such as Trypanosoma b. rhodesiense and Plasmodium falciparum, indicating potential applications in malaria therapy (Seebacher et al., 2006).
Opioid Receptor Antagonist Activity : Cyprodime, a selective mu opioid receptor antagonist, has shown potent activity both in vivo and in vitro, demonstrating the medical relevance of 2-Cyclopropylpropan-2-ol derivatives (Schmidhammer et al., 1989).
Synthesis of Bioactive Histamine Analogues : The development of chiral cyclopropane units based on 2-Cyclopropylpropan-2-ol helps in creating conformationally restricted analogues of histamine, which can enhance biological activity and enable new bioactive conformations (Kazuta et al., 2002).
Drug Discovery for COVID-19 : A study identified compounds with potential as anti-SARS-CoV-2 molecules, indicating the significance of compounds related to 2-Cyclopropylpropan-2-ol in the development of treatments for COVID-19 (Qamar et al., 2020).
Antimalarial Activity : Synthesized compounds related to 2-Cyclopropylpropan-2-ol have shown moderate antimalarial activity, particularly against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).
Photoreduction in Chemical Synthesis : The photoreduction of cyclopropane- and cyclobutane-carbaldehydes in propan-2-ol, closely related to 2-Cyclopropylpropan-2-ol, leads to the formation of various photoproducts, demonstrating its utility in photochemical processes (Funke & Cerfontain, 1976).
Eigenschaften
IUPAC Name |
2-cyclopropylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,7)5-3-4-5/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVACMQJLOIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306675 | |
| Record name | 2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylpropan-2-ol | |
CAS RN |
930-39-2 | |
| Record name | 2-Cyclopropyl-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopropylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOPROPYL-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclopropyl-2-propanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZL6C3JY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



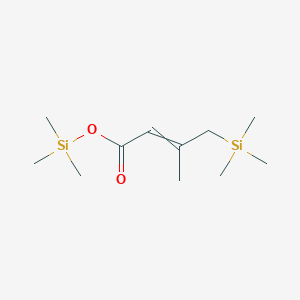
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
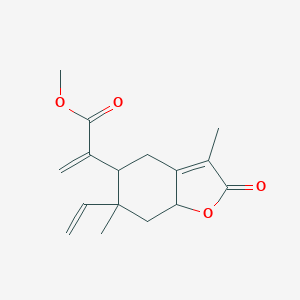
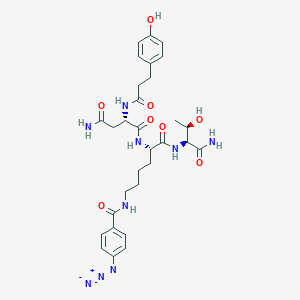
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)

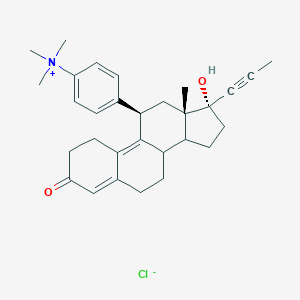
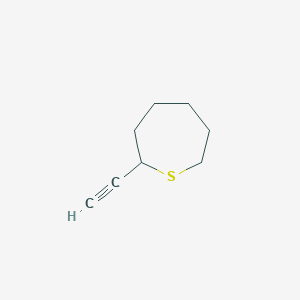
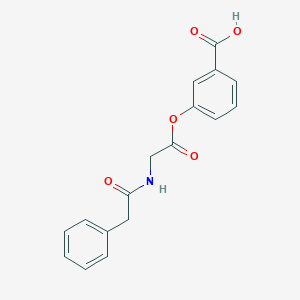
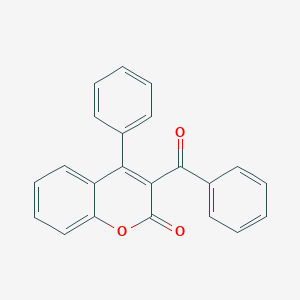
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
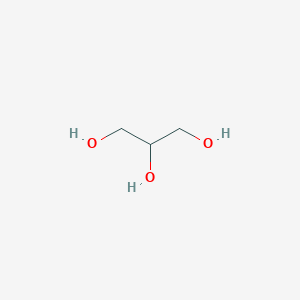
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)